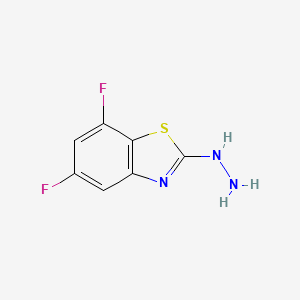

5,7-Difluoro-2-benzothiazolehydrazine

Description

Significance of Benzothiazole (B30560) Scaffolds in Contemporary Chemical Research

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netarabjchem.orgnih.gov This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netarabjchem.orgossila.com The rigid, planar structure of the benzothiazole core provides a robust framework for the attachment of various functional groups, allowing for the fine-tuning of its biological and physical properties. researchgate.netmdpi.com In materials science, benzothiazole derivatives are investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors, owing to their unique photophysical properties. researchgate.netnih.gov

Role of Hydrazine (B178648) and Hydrazone Motifs in Synthetic and Mechanistic Organic Chemistry

Hydrazine (N₂H₄) and its organic derivatives are versatile building blocks in organic synthesis. The nucleophilic nature of the nitrogen atoms makes them valuable reagents for the formation of carbon-nitrogen bonds. Hydrazines are key precursors in the synthesis of a variety of heterocyclic compounds, such as pyrazoles and triazoles.

A particularly important reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones (R₁R₂C=NNH₂). This reaction is fundamental to both synthesis and analysis. Hydrazones themselves are stable compounds that serve as important intermediates in reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. The C=N double bond of the hydrazone motif can also participate in various cycloaddition reactions, providing pathways to more complex molecular architectures. Furthermore, the interplay between hydrazine and hydrazone forms represents a classic example of tautomerism, a key concept in understanding chemical reactivity and structure.

Impact of Fluorine Substitution on Electronic and Steric Properties of Organic Molecules

The introduction of fluorine atoms into an organic molecule can dramatically alter its properties. Fluorine's small size, comparable to that of a hydrogen atom, means it often has a minimal steric impact. However, its extreme electronegativity exerts a powerful influence on the electronic distribution within a molecule.

This strong electron-withdrawing effect can:

Modulate Acidity and Basicity: Fluorine substitution can significantly increase the acidity of nearby protons and decrease the basicity of adjacent nitrogen atoms.

Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the biological half-life of a drug molecule.

Alter Conformation and Binding: The introduction of fluorine can influence the preferred conformation of a molecule and lead to unique intermolecular interactions, such as C-F···H hydrogen bonds or dipole-dipole interactions, which can enhance binding to biological targets.

Modify Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its permeability across biological membranes.

These combined effects make fluorine a crucial tool in the design of modern pharmaceuticals and advanced materials.

Contextualizing 5,7-Difluoro-2-benzothiazolehydrazine within Modern Organic Synthesis and Materials Science

This compound (CAS Number 898747-66-5) is a molecule that integrates the features discussed above. Its structure suggests several areas of potential interest in contemporary research:

As a Synthetic Intermediate: This compound is a valuable precursor for the synthesis of a wide range of derivatives. The hydrazine moiety can be readily converted into hydrazones, pyrazoles, and other heterocycles, allowing for the creation of compound libraries for biological screening.

In Medicinal Chemistry: The combination of the biologically active benzothiazole scaffold with two fluorine atoms and a reactive hydrazine group makes this compound an attractive starting point for the development of novel therapeutic agents. The fluorine atoms are expected to enhance metabolic stability and modulate the electronic properties of the benzothiazole ring system.

In Materials Science: The fluorinated benzothiazole core is a known fluorophore. Derivatives of this compound could be explored as fluorescent probes, sensors, or as building blocks for novel organic electronic materials where the fluorine atoms could be used to tune the energy levels (HOMO/LUMO) and solid-state packing of the resulting materials. researchgate.net

While specific research on This compound is not extensively documented in publicly available literature, its chemical structure places it at the intersection of several highly active areas of chemical research.

Research Findings and Data

Detailed experimental data for This compound is limited in the reviewed scientific literature. However, based on general principles of organic chemistry and data for analogous compounds, we can infer its likely properties and synthetic origin.

Synthesis

The synthesis of 2-hydrazinylbenzothiazoles is typically achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with hydrazine hydrate (B1144303). Common precursors for this reaction include 2-mercaptobenzothiazoles, 2-chlorobenzothiazoles, or 2-sulfonated benzothiazoles. For This compound , a plausible synthetic route would involve the reaction of 5,7-difluoro-2-mercaptobenzothiazole or 5,7-difluoro-2-chlorobenzothiazole with hydrazine hydrate, likely in a suitable solvent such as ethanol (B145695).

Tautomerism

It is important to note that 2-hydrazinylbenzothiazoles can exist in tautomeric equilibrium with their corresponding 2(3H)-benzothiazolone hydrazone form. This is a form of keto-enol tautomerism extended to a heterocyclic system. The position of the equilibrium depends on factors such as the solvent, temperature, and the substitution pattern on the ring.

Figure 1: Tautomeric forms of this compound. The hydrazine form (left) and the hydrazone form (right).

Interactive Data Tables

The following tables provide representative data for the core chemical motifs found in This compound . Where specific data for the title compound is not available, data for closely related analogues is provided for context.

Table 1: Physicochemical Properties of Benzothiazole and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Benzothiazole | C₇H₅NS | 135.19 | 227-228 | 2 |

| 2-Aminobenzothiazole (B30445) | C₇H₆N₂S | 150.20 | - | 130-132 |

| 2-Chlorobenzothiazole (B146242) | C₇H₄ClNS | 169.63 | 248 | 21-24 |

| 5,6-Difluoro-4,7-dibromo-2,1,3-benzothiadiazole | C₆Br₂F₂N₂S | 329.95 | - | 150-155 mdpi.com |

Table 2: Spectroscopic Data for Related Hydrazinyl-Thiazole Derivatives

| Compound Class | 1H NMR (δ ppm) - NH proton | 1H NMR (δ ppm) - Azomethine proton (CH=N) | 13C NMR (δ ppm) - Thiazole C2 | 19F NMR |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 11.26–12.50 | 7.85–8.43 | 168.3–170.6 | Present |

| Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | 7.0 (s, 1H) arabjchem.org | - | - | Not Applicable |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5,7-difluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCKRBJLUDAFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)NN)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296786 | |

| Record name | 5,7-Difluoro-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-66-5 | |

| Record name | 5,7-Difluoro-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5,7 Difluoro 2 Benzothiazolehydrazine

Retrosynthetic Analysis and Key Intermediates for 5,7-Difluoro-2-benzothiazolehydrazine

A logical retrosynthetic analysis of this compound (I) points to two primary disconnection points. The first involves the cleavage of the C-N bond of the hydrazine (B178648) group, leading to a 2-substituted-5,7-difluorobenzothiazole (II) and hydrazine. The substituent at the 2-position (X) should be a good leaving group, such as a halogen (e.g., chloro) or a sulfonyl group, to facilitate nucleophilic substitution by hydrazine.

The second key disconnection involves the formation of the benzothiazole (B30560) ring. This disconnection breaks the C-S and C=N bonds of the thiazole (B1198619) ring, leading to the key intermediate, 2-amino-4,6-difluorobenzenethiol (B158617) (III). This aminothiophenol contains the requisite difluoro substitution pattern and the necessary functional groups for cyclization.

Therefore, the forward synthesis would logically proceed through the preparation of 2-amino-4,6-difluorobenzenethiol (III), followed by its cyclization to form a 2-substituted-5,7-difluorobenzothiazole (II), and finally, the introduction of the hydrazine moiety to yield the target compound (I).

Figure 1: Retrosynthetic Analysis of this compound

Synthesis of Fluorinated Benzothiazole Precursors: Ring Closure and Halogenation Approaches

The synthesis of the 5,7-difluorobenzothiazole core is a critical step. A primary route involves the cyclization of 2-amino-4,6-difluorobenzenethiol (III).

Synthesis of 2-amino-4,6-difluorobenzenethiol (III): This key intermediate is not readily available commercially and must be synthesized. A potential route starts from the commercially available 1,3,5-trifluorobenzene (B1201519). Nitration followed by selective nucleophilic substitution of the para-fluoro group with ammonia (B1221849) would yield 2,4-difluoro-6-nitroaniline. Subsequent reduction of the nitro group to an amine and the introduction of a thiol group would lead to the desired intermediate.

Alternatively, starting from 3,5-difluoroaniline, electrophilic halogenation could be employed to introduce substituents that can later be converted to the thiol group.

Ring Closure Reactions: Once 2-amino-4,6-difluorobenzenethiol (III) is obtained, various methods can be employed for the thiazole ring closure to form a 2-substituted-5,7-difluorobenzothiazole.

Reaction with Carbon Disulfide: Treatment of the aminothiophenol with carbon disulfide in the presence of a base is a common method to produce the corresponding 2-mercaptobenzothiazole. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes. researchgate.net

Reaction with Cyanogen (B1215507) Bromide or Chlorides: To directly install a leaving group at the 2-position, the aminothiophenol can be reacted with cyanogen bromide or a suitable acid chloride. For instance, reaction with thiophosgene (B130339) would yield the 2-chlorobenzothiazole (B146242) derivative.

Halogenation Approaches: Direct halogenation of a pre-formed benzothiazole ring is an alternative strategy, though it can suffer from regioselectivity issues, especially with multiple activating or deactivating groups present. For instance, direct fluorination of a benzothiazole is challenging. Therefore, constructing the fluorinated benzene (B151609) ring prior to thiazole formation is generally the preferred approach.

Mechanisms and Optimization of Hydrazination Reactions for 2-Substituted Benzothiazoles

The final step in the proposed synthesis is the introduction of the hydrazine group. This is typically achieved through a nucleophilic aromatic substitution reaction where hydrazine displaces a leaving group at the 2-position of the benzothiazole ring.

From 2-Chlorobenzothiazoles: The reaction of 2-chloro-5,7-difluorobenzothiazole with hydrazine hydrate (B1144303) is a direct method. researchgate.net The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electron-deficient C2 carbon of the benzothiazole, followed by the elimination of a chloride ion.

Reaction Conditions:

Solvent: Ethanol (B145695) is a commonly used solvent for this transformation. chemicalpapers.com

Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate.

Optimization: The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to activate the C2 position towards nucleophilic attack, potentially allowing for milder reaction conditions compared to non-fluorinated analogs. Optimization would involve screening different solvents, reaction times, and temperatures to maximize the yield and minimize the formation of byproducts, such as the corresponding 2-aminobenzothiazole (B30445) through over-reduction or side reactions.

From 2-Mercaptobenzothiazoles: An alternative route involves the reaction of 5,7-difluoro-2-mercaptobenzothiazole with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution mechanism where hydrazine displaces the mercapto group. tandfonline.comresearchgate.net This method might require more forcing conditions compared to the reaction with a 2-chloro precursor.

Exploration of Alternative Synthetic Routes and Multicomponent Reactions for the Benzothiazole-Hydrazine System

While the stepwise approach is logical, alternative and more convergent strategies are worth considering.

One-Pot Syntheses: One-pot procedures for the synthesis of 2-aminothiazole (B372263) derivatives have been developed, often involving the reaction of a ketone, a thiourea, and a halogenating agent. nih.govclockss.org Adapting such a method to start from a difluorinated ketone precursor could potentially streamline the synthesis of the benzothiazole core.

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules in a single operation. While specific MCRs for this compound are not reported, the development of a novel MCR involving a difluorinated aniline, a sulfur source, and a hydrazine equivalent could be a future research direction. For example, rhodium-catalyzed [2π+2π+2π]-cycloadditions have been used to create complex heterocyclic systems and could potentially be adapted. scirp.org

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Analogs (if applicable to future derivatives)

The structure of this compound itself is achiral. However, the development of chiral analogs, for instance, by introducing a chiral center on a substituent attached to the hydrazine nitrogen, could be of interest for certain applications.

Should chiral derivatives be desired, enantioselective synthesis could be approached in several ways:

Use of Chiral Starting Materials: A chiral hydrazine derivative could be used in the final step to introduce the desired stereocenter.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction, followed by its removal.

Asymmetric Catalysis: An enantioselective catalyst could be employed in a key bond-forming reaction to establish the stereocenter.

While not directly applicable to the parent compound, these strategies are important considerations for the future development of related chiral molecules.

Process Chemistry Considerations for Scalable Production of this compound

The transition from laboratory-scale synthesis to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Process Chemistry Considerations:

| Factor | Consideration |

| Starting Material Sourcing | Availability and cost of key starting materials like 1,3,5-trifluorobenzene or substituted difluoroanilines. |

| Reaction Conditions | Optimization to use less hazardous reagents and solvents, minimize reaction times, and reduce energy consumption. |

| Work-up and Purification | Development of efficient and scalable purification methods, such as crystallization, to avoid chromatography which is often not feasible on a large scale. |

| Byproduct Formation | Identification and control of byproduct formation to simplify purification and improve process efficiency. |

| Safety | Thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions, especially in nitration and hydrazination steps. |

| Waste Management | Development of a process with minimal waste generation and environmentally benign disposal methods. |

Table 1: Interactive Data Table of Process Chemistry Considerations Users can filter and sort the table based on different factors.

Advanced Spectroscopic and Structural Characterization of 5,7 Difluoro 2 Benzothiazolehydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 5,7-difluoro-2-benzothiazolehydrazine. The presence of protons, carbons, and fluorine atoms allows for a multi-faceted investigation of the molecule's connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, while informative, often present challenges in interpretation for complex structures due to signal overlap. Two-dimensional (2D) NMR experiments provide a more detailed picture by correlating different nuclei through bonds or space. youtube.comsdsu.edu

Correlated SpectroscopY (COSY): The ¹H-¹H COSY experiment is utilized to identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, this technique would reveal the coupling between the aromatic proton at the C4 position and the proton of the hydrazine (B178648) group under certain tautomeric forms, as well as any long-range couplings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comsdsu.edu This allows for the direct assignment of protonated carbons in the benzothiazole (B30560) ring. Each proton signal in the ¹H NMR spectrum will correlate to a carbon signal in the ¹³C NMR spectrum, simplifying the assignment of the aromatic CH group. youtube.com

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY can help determine the spatial orientation of the hydrazine group relative to the benzothiazole ring system.

A hypothetical table of expected 2D NMR correlations for the major tautomer of this compound is presented below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H4 | H6 | C4 | C5, C6, C7a, C2 |

| H6 | H4 | C6 | C5, C7, C7a, C4 |

| NH | NH₂ | - | C2 |

| NH₂ | NH | - | C2 |

Fluorine-19 NMR Spectroscopic Analysis and Fluorine-Proton Coupling Correlations

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a powerful technique for the characterization of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. nih.gov

The ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C5 and C7 positions. The chemical shifts of these fluorine atoms are influenced by their electronic environment within the aromatic ring.

Furthermore, the fluorine atoms will couple with the neighboring aromatic proton (H4 and H6) and with each other. This fluorine-proton coupling (JHF) and fluorine-fluorine coupling (JFF) provides valuable structural information. nih.gov Typical long-range JHF coupling constants in fluorinated aromatic systems can be in the range of a few Hertz. The through-space or through-bond JFF coupling between F5 and F7 would also be observable.

A table of predicted ¹⁹F NMR data is provided below.

| Fluorine Nucleus | Predicted Chemical Shift (ppm, relative to CFCl₃) | Coupling Constants (Hz) |

| F5 | -110 to -120 | 3JF5-H4 ≈ 8-10 Hz, 3JF5-H6 ≈ 6-8 Hz, 4JF5-F7 ≈ 2-4 Hz |

| F7 | -100 to -110 | 3JF7-H6 ≈ 8-10 Hz, 5JF7-H4 ≈ 1-2 Hz, 4JF7-F5 ≈ 2-4 Hz |

Dynamic NMR Studies for Conformational and Tautomeric Equilibria

Heterocyclic hydrazines, including 2-hydrazinobenzothiazoles, are known to exist in tautomeric forms: a hydrazine form and a hydrazone form. chemicalpapers.com The equilibrium between these tautomers can be influenced by factors such as the solvent and temperature.

Dynamic NMR spectroscopy is a technique used to study the rates of chemical exchange processes, such as tautomerism and conformational changes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the exchanging species. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for each tautomer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a single averaged signal at higher temperatures.

For this compound, dynamic NMR studies could be employed to investigate the equilibrium between the amino and imino tautomers. This would involve monitoring the chemical shifts and line widths of the protons and carbons near the hydrazine group as a function of temperature. Such studies can provide thermodynamic and kinetic parameters for the tautomeric interconversion. whitman.edu

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. beilstein-journals.org For this compound (C₇H₅F₂N₃S), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula.

A table with the calculated exact mass is shown below.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 202.0254 |

| [M]⁺˙ | 201.0176 |

| [M-H]⁻ | 200.0100 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. whitman.eduyoutube.com The fragmentation pattern is characteristic of the molecule's structure.

For this compound, a plausible fragmentation pathway in positive ion mode could involve the initial loss of the hydrazine group or parts of it. The fragmentation of the benzothiazole ring itself is also possible. Common fragmentation pathways for heterocyclic compounds often involve the loss of small neutral molecules like HCN, CS, or radicals. youtube.com

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 202.0254 | 185.0000 | NH₃ | 5,7-Difluorobenzothiazol-2-yl cation |

| 202.0254 | 171.0254 | N₂H | Protonated 2-amino-5,7-difluorobenzothiazole |

| 185.0000 | 158.0000 | HCN | Difluorothiophenyl cation |

| 185.0000 | 141.0000 | CS | Difluoroaniline cation |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule and probing the non-covalent interactions between molecules in the solid state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the bond type and the functional groups present. For this compound, FT-IR analysis would be expected to reveal key vibrational modes.

Expected FT-IR Spectral Features:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Hydrazine) | Symmetric & Asymmetric Stretching | 3400 - 3200 |

| N-H (Hydrazine) | Scissoring/Bending | 1650 - 1580 |

| C=N (Benzothiazole) | Stretching | 1630 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| Benzothiazole Ring | Ring Vibrations | Various bands in the fingerprint region |

The precise positions of these peaks would be influenced by the electronic effects of the fluorine atoms and the hydrazine group, as well as potential hydrogen bonding in the solid state.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The inelastic scattering, or Raman scattering, provides information on molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the aromatic benzothiazole core and the C-S bond.

Expected Raman Spectral Features:

| Functional Group/Moiety | Expected Vibrational Mode | Typical Wavenumber Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Benzothiazole) | Stretching | 1630 - 1550 |

| Aromatic Ring | Ring Breathing/Puckering | 1000 - 800 |

| C-S (Thiazole) | Stretching | 750 - 600 |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π-π* and n-π* electronic transitions within the conjugated benzothiazole system. The fluorine and hydrazine substituents would act as auxochromes, modifying the wavelengths and intensities of these absorptions compared to the unsubstituted benzothiazole core.

Anticipated UV-Vis Absorption Data:

| Type of Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Benzothiazole Aromatic System | 250 - 350 |

| n → π | N and S heteroatoms, Hydrazine | > 350 |

Fluorescence Spectroscopy for Photoluminescence Mechanisms

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent. mdpi.com Analysis of this compound would involve measuring its excitation and emission spectra to determine the wavelengths of maximum emission and the Stokes shift (the difference between the absorption and emission maxima). The fluorescence quantum yield, which measures the efficiency of the fluorescence process, would also be a key parameter. The presence of the hydrazine group could potentially lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can be influenced by solvent polarity and pH. chemicalbook.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Hypothetical Crystallographic Data Table:

| Parameter | Example Value |

| Chemical Formula | C₇H₅F₂N₃S |

| Formula Weight | 201.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Single-Crystal X-ray Diffraction Analysis

For instance, structural studies on N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides have confirmed that these molecules exist as the amino tautomer in the solid state. It is highly probable that this compound would also adopt this tautomeric form. The crystal structure of a derivative, N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, reveals two independent but conformationally similar molecules in the asymmetric unit.

The anticipated crystal system for derivatives of this class can vary. For example, the aforementioned fluoro-substituted benzothiazolyl hydrazide crystallizes in the monoclinic space group P21/c, while its chloro- and bromo-analogues are isostructural and crystallize in the tetragonal P-421c space group. The presence of the fluorine atoms on the benzothiazole ring in this compound would significantly influence the crystal packing and could lead to a unique crystal system.

A hypothetical crystallographic data table for a derivative is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Value (Illustrative Example for a Benzothiazole Derivative) |

| Chemical Formula | C13H10FN3O2S2 |

| Formula Weight | 339.37 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 18.987(8) |

| α (°) | 90 |

| β (°) | 95.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2954(2) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.523 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| R-factor (%) | 4.5 |

This table is illustrative and based on data for a related benzothiazole derivative.

Crystallographic Data Refinement and Analysis of Supramolecular Interactions

Following the collection of diffraction data, the crystal structure is solved and refined. This computational process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor.

A crucial aspect of crystallographic analysis is the examination of supramolecular interactions, which are the non-covalent forces that dictate how molecules are arranged in the crystal lattice. For this compound and its derivatives, a rich network of intermolecular interactions is expected. These interactions play a significant role in the stability of the crystal structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Chiral Derivatives

When a derivative of this compound possesses a stereocenter, it exists as a pair of enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of these chiral molecules is essential. While X-ray crystallography on a single crystal of one enantiomer is a definitive method, chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, offer a powerful alternative, especially for molecules in solution. mdpi.comnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra, meaning a positive band (Cotton effect) in one enantiomer will be a negative band in the other. nih.gov This unique property allows for the distinction between enantiomers and the determination of absolute configuration.

The process typically involves the following steps:

Separation of Enantiomers: The racemic mixture is separated using chiral chromatography. nih.gov

Experimental CD Spectra: The CD spectra of the isolated enantiomers are recorded.

Quantum Chemical Calculations: The theoretical CD spectra for one of the enantiomers (e.g., the R or S configuration) are calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration allows for the unambiguous assignment of its absolute configuration. nih.govresearchgate.net

This methodology has been successfully applied to various chiral heterocyclic compounds, including those with a benzothiazole core. rsc.orgrsc.org The chromophores within the this compound framework would give rise to characteristic electronic transitions in the UV-visible region, which would be reflected in the CD spectrum, enabling the application of this technique to its chiral derivatives.

Computational and Theoretical Investigations of 5,7 Difluoro 2 Benzothiazolehydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. arxiv.orguobabylon.edu.iq It is particularly effective for determining the equilibrium geometry of a molecule, a process known as geometry optimization. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy on the potential energy surface. acs.orgntnu.no For 5,7-Difluoro-2-benzothiazolehydrazine, DFT calculations can predict key structural parameters.

The optimization process involves placing the molecule in a virtual space and calculating the forces on each atom. The atoms are then moved in a direction that reduces these forces, and the process is repeated until a minimum energy structure is found. arxiv.org The result is a detailed 3D model of the molecule's most stable conformation.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

Note: The following data is illustrative of typical results obtained from DFT calculations for similar heterocyclic compounds and is not based on published experimental data for this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(5)-F | 1.35 Å |

| Bond Length | C(7)-F | 1.35 Å |

| Bond Length | C(2)-N(3) | 1.31 Å |

| Bond Length | C(2)-N(hydrazine) | 1.38 Å |

| Bond Length | N-N (hydrazine) | 1.42 Å |

| Bond Angle | F-C(5)-C(6) | 118.5° |

| Bond Angle | F-C(7)-C(1) | 118.5° |

| Bond Angle | N(3)-C(2)-N(hydrazine) | 121.0° |

| Dihedral Angle | C(1)-S-C(8)-N(3) | 0.0° (planar) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy by employing more rigorous mathematical approximations to the Schrödinger equation. epfl.charxiv.org

While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking other methods and for obtaining highly reliable predictions of electronic properties. upenn.edu For this compound, these methods could be used to:

Calculate a very precise ground-state energy.

Determine accurate electron affinities and ionization potentials.

Predict excited state energies, which are crucial for understanding the molecule's response to light (photochemistry).

The trade-off for this high accuracy is a significant increase in computational cost, which often limits the application of high-level ab initio methods to smaller molecules. dtic.mil

Molecules with rotatable single bonds, like the C-N and N-N bonds in the hydrazine (B178648) substituent of this compound, can exist in multiple spatial arrangements called conformations. mdpi.com Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. uni-muenchen.deresearchgate.net During a PES scan, a specific geometric parameter, such as a dihedral angle, is systematically varied in steps. At each step, the energy of the molecule is calculated, often with optimization of the remaining geometry, to trace a path on the energy landscape. canada.cavu.lt This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

Interactive Table: Hypothetical Relative Energies from a PES Scan of the C2-N-N-H Dihedral Angle

Note: This table illustrates potential results for the rotation of the terminal -NH2 group, showing hypothetical stable points and transition states.

| Dihedral Angle (C-N-N-H) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.2 | Gauche (Minimum) |

| 120° | 2.7 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

| 240° | 2.7 | Eclipsed (Transition State) |

| 300° | 0.2 | Gauche (Minimum) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a better electron donor. youtube.comresearchgate.net

LUMO: This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netethz.ch A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. imperial.ac.uk For this compound, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack.

Interactive Table: Hypothetical FMO Properties of this compound

Note: The following values are illustrative for a heterocyclic molecule of this type and are used to demonstrate the application of FMO theory.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Moderate electron-donating capability, likely centered on the hydrazine group. |

| LUMO Energy | -1.75 | Good electron-accepting capability, influenced by the difluorobenzothiazole ring. |

| HOMO-LUMO Gap | 5.10 | Indicates good molecular stability but accessible for chemical reactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions

While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations provide a view of how molecules move and behave over time. scribd.comscribd.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals time-dependent information. nih.gov This is essential for understanding processes like conformational changes, molecular vibrations, and interactions with other molecules. nih.gov

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly powerful for studying these effects by explicitly including solvent molecules (like water or organic solvents) and by controlling the temperature of the system. mdpi.comtudelft.nl

For this compound, MD simulations could be used to investigate:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar hydrazine group and the fluorinated aromatic ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydrazine group and protic solvents like water.

Temperature Effects: How increasing temperature affects the flexibility of the molecule, the rate of conformational changes, and its diffusion through the solvent. mpg.denih.govresearchgate.net

Interactive Table: Hypothetical MD Simulation Parameters and Observables

Note: This table outlines a typical setup for an MD simulation and the type of data that could be extracted.

| Parameter | Value / Description | Purpose |

| System | 1 molecule of this compound + 2000 water molecules | To simulate an aqueous environment. |

| Force Field | GROMOS54a7 | An empirical model describing the potential energy of the system. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration over which the molecular trajectory is calculated. |

| Observable | Description | Insight Gained |

| Radial Distribution Function (RDF) | Probability of finding a water oxygen atom at a certain distance from the hydrazine nitrogen atoms. | Characterizes the local solvation structure and hydrogen bonding. |

| Root-Mean-Square Deviation (RMSD) | Measure of the average change in atomic positions from the initial structure over time. | Indicates the stability and flexibility of the molecule during the simulation. |

| Diffusion Coefficient | Rate of movement of the molecule through the solvent. | Provides information on its mobility in the simulated environment. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties.

Computational NMR Chemical Shift and Coupling Constant Prediction

The theoretical prediction of NMR spectra is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is commonly used to calculate 1H and 13C NMR chemical shifts.

For benzothiazole (B30560) derivatives, calculated 1H NMR chemical shifts for aromatic protons generally fall within the range of 7.15 to 8.22 ppm. arxiv.org The introduction of two fluorine atoms at positions 5 and 7 is expected to significantly influence the chemical shifts of the adjacent protons and carbons due to strong electron-withdrawing effects and through-space coupling. In fluorinated indazoles, for instance, fluorine substitution leads to distinct changes in the chemical shifts of nearby nuclei. researchgate.net The hydrazine protons would exhibit chemical shifts dependent on their hydrogen-bonding environment.

Below is a hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, based on data from analogous structures.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H4 | ~7.0-7.3 | C2 |

| H6 | ~6.8-7.1 | C4 |

| NH | Variable (H-bonding) | C5 |

| NH2 | Variable (H-bonding) | C6 |

| C7 | ||

| C8 | ||

| C9 | ||

| Note: Specific values require dedicated computational analysis. The carbon atoms are numbered according to standard benzothiazole nomenclature. |

Simulated UV-Vis and Fluorescence Spectra and Their Correlation with Experimental Data

Time-dependent DFT (TD-DFT) calculations are the standard method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. For benzothiazole derivatives, the absorption spectra are typically characterized by π→π* transitions. nih.gov

The presence of the hydrazine group, a known auxochrome, and the fluorine substituents are expected to modulate the absorption and emission properties. Fluorination on the benzothiazole ring can lead to blue shifts (hypsochromic shifts) in the absorption spectrum by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov Theoretical studies on benzothiazole-based hydrazine probes have shown that the simulated absorption and fluorescence spectra can be in excellent agreement with experimental results, validating the computational approach. researchgate.net

A hypothetical representation of simulated spectral data is provided below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~340-360 | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~280-300 | > 0.1 | HOMO-1 → LUMO |

| Note: These values are illustrative and based on trends observed in related molecules. LUMO = Lowest Unoccupied Molecular Orbital. |

Advanced Bonding Analysis and Charge Distribution

To gain deeper insight into the electronic structure and bonding, advanced computational techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis are employed.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds. This method allows for the quantitative assessment of intramolecular charge transfer and hyperconjugative interactions by examining the stabilization energy (E(2)) between donor (Lewis-type) and acceptor (non-Lewis-type) NBOs. scirp.orgscirp.org

A representative table of significant NBO interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N3 | π(C2-N1) | High |

| LP(1) S1 | π(C2-N3) | Moderate |

| π(C4-C9) | π(C5-C6) | High |

| LP(1) F(on C5) | σ(C5-C4) | Moderate |

| Note: LP denotes a lone pair. This table is a qualitative representation of expected interactions. |

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and their properties within a molecule. wikipedia.org The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide a rigorous description of interatomic interactions.

For covalent bonds, ρ is high and ∇²ρ is negative. For non-covalent interactions like hydrogen bonds and halogen bonds, ρ is low and ∇²ρ is positive. orientjchem.org QTAIM analysis can unequivocally identify and characterize the hydrogen bonds from the hydrazine moiety and any potential halogen bonds involving the fluorine atoms, providing a more profound understanding of the forces governing the supramolecular assembly. orientjchem.org

Fukui Function and Local Reactivity Descriptors for Site Selectivity

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. In practice, this is often condensed to atomic sites, providing a set of values that indicate the reactivity of each atom. There are three main types of Fukui functions that are used to predict different types of reactions:

f+(r) for nucleophilic attack (the site most likely to accept an electron).

f-(r) for electrophilic attack (the site most likely to donate an electron).

f0(r) for radical attack.

By calculating these values for each atom in this compound, one could pinpoint the specific atoms that are most susceptible to different types of chemical reactions. For instance, the nitrogen and sulfur atoms in the benzothiazole ring, as well as the nitrogen atoms of the hydrazine group, would be of particular interest due to their lone pairs of electrons and electronegativity. Similarly, the fluorine atoms, being highly electronegative, would significantly influence the electron distribution across the aromatic ring and thus affect the local reactivity of the carbon atoms.

In addition to the Fukui function, other local reactivity descriptors are often employed to provide a more comprehensive picture of site selectivity. These include the local softness (s(r)) and the local electrophilicity index (ω(r)). The local softness is related to the Fukui function and the global softness of the molecule, and it provides another measure of the reactivity of atomic sites. The local electrophilicity index helps to identify the most electrophilic sites within the molecule.

A hypothetical analysis of this compound would involve calculating these descriptors for each atom. The results would typically be presented in a data table, allowing for a direct comparison of the reactivity of different sites. For example, the atom with the highest f+ value would be the predicted site for a nucleophilic attack.

The following is an illustrative data table demonstrating the kind of results that a Fukui function analysis would yield. Please note that these are not real calculated values for this compound and are for explanatory purposes only.

Table 1: Hypothetical Fukui Function and Local Reactivity Descriptor Values for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N (hydrazine) | 0.15 | 0.08 | 0.115 |

| N (thiazole) | 0.12 | 0.05 | 0.085 |

| S (thiazole) | 0.09 | 0.11 | 0.100 |

| C-F (ring) | 0.04 | 0.06 | 0.050 |

Such a computational investigation provides invaluable insights for synthetic chemists, allowing for the rational design of new synthetic routes and the prediction of reaction outcomes. The precise identification of reactive sites is fundamental to understanding the chemical behavior of a molecule and to the development of new derivatives with desired properties.

Chemical Reactivity and Mechanistic Studies of 5,7 Difluoro 2 Benzothiazolehydrazine

Nucleophilic and Electrophilic Reactivity of the Benzothiazole (B30560) Ring System

The benzothiazole ring is an aromatic heterocyclic system susceptible to both nucleophilic and electrophilic attack. The precise nature of its reactivity is significantly modulated by the substituents on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms at the 5- and 7-positions of the benzothiazole ring are powerful electron-withdrawing groups. Their presence significantly decreases the electron density of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution. This effect is most pronounced for leaving groups at positions ortho and para to the activating fluorine atoms. While the hydrazine (B178648) group at the 2-position is not a typical leaving group, any potential SNAr reactions would be directed to the activated positions of the ring, should a suitable leaving group be present in a precursor molecule.

| Reaction Type | Reactivity | Directing Positions for Substitution | Influencing Factors |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Highly Activated | Positions ortho/para to fluorine atoms (if a leaving group is present) | Strong electron-withdrawing effect of two fluorine atoms. |

| Electrophilic Aromatic Substitution (SEAr) | Highly Deactivated | 4- and 6-positions | Strong electron-withdrawing effect of two fluorine atoms and the thiazole (B1198619) ring. |

Reactivity of the Hydrazine Moiety: Condensation, Oxidation, and Cyclization Reactions

The hydrazine group at the 2-position is a versatile functional group and is expected to be the primary site of reactivity in this compound.

Condensation Reactions: The terminal amino group of the hydrazine moiety is strongly nucleophilic and readily undergoes condensation reactions with carbonyl compounds. Reaction with aldehydes and ketones will form the corresponding hydrazones. These reactions are typically acid-catalyzed and are fundamental in the elaboration of the hydrazine side chain.

Oxidation: The hydrazine moiety can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of a diazonium salt, which can be a useful intermediate for further transformations. Stronger oxidation may lead to the cleavage of the C-N bond and the formation of 2-substituted benzothiazoles. Common oxidizing agents that could be employed include hydrogen peroxide, potassium permanganate, and nitric acid.

Cyclization Reactions: The bifunctional nature of the hydrazine group makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a well-established method for the synthesis of pyrazole rings. Similarly, reaction with ortho-formyl or ortho-acylaryl compounds can lead to the formation of pyridazinone rings.

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Condensation | Aldehydes/Ketones | Hydrazones |

| Oxidation | Mild Oxidizing Agents | Diazonium Intermediates |

| Cyclization | β-Diketones | Pyrazoles |

| Cyclization | Phthalic Anhydride | Phthalazinones |

Influence of Fluorine Substituents on Aromatic and Hydrazine Reactivity

The two fluorine atoms at the 5- and 7-positions exert a profound influence on the reactivity of both the benzothiazole ring and the hydrazine moiety through their strong inductive electron-withdrawing effect (-I effect).

As discussed in section 5.1, the fluorine atoms activate the benzothiazole ring towards nucleophilic attack and deactivate it towards electrophilic attack. This is a direct consequence of the polarization of the C-F bonds, which reduces the electron density in the aromatic π-system.

Heterocyclic Annulation and Ring Transformation Reactions Involving the Benzothiazole-Hydrazine Core

The 2-hydrazinylbenzothiazole scaffold is a valuable building block for the synthesis of various fused heterocyclic systems. The reactivity of the hydrazine moiety allows for the construction of a new ring fused to the thiazole portion of the molecule.

A common and powerful application is the synthesis of pyrazolo[5,1-b]benzothiazoles. This is typically achieved through the condensation of the 2-hydrazinylbenzothiazole with a 1,3-dielectrophilic species, such as a β-ketoester, followed by intramolecular cyclization. The reaction proceeds via the formation of a hydrazone intermediate which then undergoes a ring-closing reaction to afford the fused pyrazole ring.

Another important class of fused heterocycles that can be accessed from 2-hydrazinylbenzothiazoles are the triazolo[3,4-b]benzothiazoles. These can be synthesized by reacting the hydrazine with reagents such as formic acid, carbon disulfide, or cyanogen (B1215507) bromide, which provide the single carbon atom required for the formation of the triazole ring.

Ring transformation reactions of the benzothiazole core itself are less common under typical synthetic conditions due to the stability of the aromatic system. However, under forcing conditions or through photochemical activation, ring-opening and rearrangement reactions could potentially occur, though such reactivity has not been specifically reported for this compound.

Catalytic Transformations and Ligand-Mediated Reactions using this compound as a Substrate or Ligand

As a Substrate: The C-F bonds on the benzothiazole ring could potentially undergo cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. The hydrazine moiety can also be a substrate for N-arylation or N-alkylation reactions, often catalyzed by transition metals like palladium or copper.

As a Ligand: The nitrogen atoms of both the thiazole ring and the hydrazine group, as well as the sulfur atom, possess lone pairs of electrons and can act as coordination sites for metal ions. Therefore, this compound has the potential to act as a ligand in coordination chemistry. The formation of metal complexes could, in turn, modulate the reactivity of the molecule or be exploited for catalytic purposes. Benzothiazole derivatives are known to form stable complexes with a variety of transition metals, and these complexes have been investigated for applications in catalysis and materials science. wisdomlib.org

Advanced Reaction Mechanism Elucidation using Kinetic Studies and Isotopic Labeling

Detailed mechanistic studies, such as kinetic analysis and isotopic labeling, provide invaluable insights into reaction pathways. For this compound, such studies would be instrumental in quantifying the electronic effects of the fluorine substituents and in elucidating the mechanisms of its various transformations.

Kinetic Studies: Kinetic studies of nucleophilic aromatic substitution reactions on related fluorinated aromatic compounds have demonstrated the significant rate acceleration provided by fluorine substituents. A kinetic investigation of reactions involving the hydrazine moiety of this compound, for example, in condensation or cyclization reactions, would allow for a quantitative comparison of its nucleophilicity with non-fluorinated analogues. This would provide a measure of the electronic impact of the difluorobenzothiazole group.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction. For instance, labeling one of the nitrogen atoms of the hydrazine group with ¹⁵N would allow for the unambiguous determination of the regioselectivity of cyclization reactions. Similarly, deuterium labeling of the aromatic ring could be used to probe for any unexpected hydrogen-deuterium exchange processes that might occur during reactions, providing further mechanistic details. While no such studies have been reported for this specific molecule, these techniques are standard in the field of physical organic chemistry for mechanistic elucidation.

Photochemical Reactivity and Excited-State Reaction Pathways

The photophysical and photochemical properties of benzothiazole derivatives have been the subject of considerable interest, particularly in the context of fluorescent probes and materials science. Many benzothiazole-containing compounds exhibit interesting fluorescence properties, and some undergo excited-state intramolecular proton transfer (ESIPT). wsr-j.orgnih.govacs.orgacs.orgnih.gov

The presence of the fluorine atoms in this compound is expected to influence its photophysical properties. Fluorine substitution can affect the energy levels of the molecular orbitals, potentially leading to shifts in the absorption and emission spectra. While specific photochemical studies on this compound are not available, related fluorinated benzothiazoles have been investigated for their luminescent properties. semanticscholar.org It is plausible that this compound could exhibit fluorescence, and its excited-state reactivity might involve pathways such as photo-induced electron transfer or even C-F bond cleavage under certain conditions, although the latter would likely require high-energy UV irradiation. The hydrazine moiety could also participate in photochemical reactions, for example, through photo-oxidation or fragmentation.

Coordination Chemistry and Metal Complexation with 5,7 Difluoro 2 Benzothiazolehydrazine

Ligand Design Principles Incorporating the Benzothiazole-Hydrazine Scaffold

The design of ligands based on the benzothiazole-hydrazine framework is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The benzothiazole (B30560) moiety itself offers a nitrogen atom within the heterocyclic ring and an exocyclic nitrogen from the hydrazine (B178648) group as potential coordination sites. This dual-site availability allows for the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry that enhances the thermodynamic stability of the complexes.

The hydrazine group (-NH-NH2) is a crucial component, providing a reactive terminal amino group that can be further functionalized. For instance, condensation reactions with various aldehydes and ketones can yield a wide array of Schiff base ligands. psu.edu This modularity allows for the systematic tuning of the steric and electronic properties of the ligand. The introduction of different substituents on the aldehyde or ketone precursor can influence the ligand's solubility, the geometry of the resulting metal complex, and its electronic structure.

The incorporation of two fluorine atoms at the 5 and 7 positions of the benzothiazole ring in 5,7-Difluoro-2-benzothiazolehydrazine is a deliberate design choice. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect on the benzothiazole ring system. This electronic perturbation can significantly influence the pKa of the ligand's coordination sites, thereby affecting the strength of the metal-ligand bonds. Furthermore, the presence of fluorine can enhance the lipophilicity and metabolic stability of the resulting metal complexes, which can be advantageous for certain applications.

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound or its Schiff base derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. psu.edunih.gov The choice of solvent is critical to ensure the dissolution of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are commonly employed due to their coordinating ability and their capacity to facilitate the reaction, often under reflux conditions to drive the reaction to completion. psu.edu

The general synthetic procedure involves dissolving the ligand in a hot ethanolic solution, followed by the dropwise addition of an ethanolic solution of the metal salt, such as a metal(II) chloride or acetate. nih.gov The reaction mixture is then typically refluxed for several hours. psu.edu Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and subsequently dried.

Characterization of the newly synthesized complexes is paramount to confirm their formation and elucidate their structure. Elemental analysis (CHN) is a fundamental technique used to determine the empirical formula of the complex and, by extension, the ligand-to-metal stoichiometry. Molar conductivity measurements in solvents like DMSO or DMF can help to distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anions are coordinated to the metal center or exist as counter-ions in the crystal lattice. mdpi.comnih.gov

Table 1: Hypothetical Physical and Analytical Data for Metal Complexes of a Schiff Base Derived from this compound

| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| [Cu(L)₂]Cl₂ | Green | 85 | >300 | 135 |

| [Ni(L)₂]Cl₂ | Pale Green | 82 | 285 | 142 |

| [Co(L)₂]Cl₂ | Pink | 78 | 290 | 138 |

| [Zn(L)₂]Cl₂ | White | 91 | >300 | 145 |

Note: This table is illustrative and based on typical data for similar hydrazone-based metal complexes. 'L' represents a hypothetical Schiff base ligand derived from this compound.

Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Susceptibility)

Spectroscopic techniques are indispensable for probing the coordination environment and electronic structure of the metal complexes.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of the metal complexes provides direct evidence of coordination. A key diagnostic feature is the shift in the stretching frequency of the azomethine group (C=N) in Schiff base derivatives upon complexation, which indicates the involvement of the azomethine nitrogen in bonding to the metal ion. researchgate.net Additionally, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, if applicable. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent provide information about their geometry. The spectra typically exhibit bands arising from intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. jocpr.com For transition metal complexes with d-electrons, d-d transitions can often be observed in the visible region, and their positions and intensities are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). jocpr.comresearchgate.net For instance, copper(II) complexes often show broad bands characteristic of a distorted octahedral geometry. jocpr.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool for obtaining detailed information about the metal ion's environment. The g-values (g|| and g⊥) and hyperfine coupling constants can help to determine the geometry of the complex and the nature of the metal-ligand bonding.

Magnetic Susceptibility: Measuring the magnetic moment of the complexes at room temperature can help to determine the number of unpaired electrons and thus infer the geometry of the complex. jocpr.com For example, a magnetic moment of around 1.73 B.M. is characteristic of a one-unpaired electron system, typical for Cu(II) complexes, while Ni(II) in an octahedral environment would exhibit a higher magnetic moment. jocpr.com

Table 2: Illustrative Spectroscopic Data for a Hypothetical [Cu(L)₂]Cl₂ Complex

| Technique | Key Observation | Interpretation |

| IR (cm⁻¹) | ν(C=N) shifts from 1620 to 1605 | Coordination of azomethine nitrogen |

| New band at ~450 | Formation of Cu-N bond | |

| UV-Vis (nm) | 270, 340 | Intra-ligand transitions |

| 450 (shoulder), 620 (broad) | LMCT and d-d transitions, suggesting distorted octahedral geometry | |

| Magnetic Moment (B.M.) | 1.85 | One unpaired electron, consistent with Cu(II) |

Note: This table is illustrative and based on typical data for similar copper(II)-hydrazone complexes.

X-ray Structural Analysis of Coordination Complexes for Geometrical and Electronic Insights

For complexes of this compound derivatives, X-ray analysis would reveal how the ligand coordinates to the metal ion, confirming, for example, a bidentate or tridentate binding mode. It would also show the spatial arrangement of the ligands around the metal, confirming whether the geometry is, for instance, octahedral, tetrahedral, or square planar. Furthermore, the crystal packing can be analyzed to identify intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the properties of the material in the solid state. researchgate.net Although no specific X-ray structures for complexes of this compound are publicly available, data from structurally related benzothiazole and hydrazone complexes can provide a basis for predicting the likely coordination geometries.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure of Complexes

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are increasingly used to gain deeper insights into the electronic structure and bonding within metal complexes. nih.govnih.gov These theoretical studies can be used to:

Optimize the geometry of the complexes, which can then be compared with experimental X-ray diffraction data, if available, to validate the computational model. nih.gov

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which helps to understand the electronic transitions observed in the UV-Vis spectra and to predict the reactivity of the complexes.

Analyze the natural bond orbitals (NBO) to quantify the charge transfer between the ligand and the metal and to understand the nature of the metal-ligand bonds. nih.gov

Map the molecular electrostatic potential (MEP) to identify the electron-rich and electron-poor regions of the molecule, which can provide insights into how the complex might interact with other molecules. nih.gov

Potential Catalytic Applications of Synthesized Metal Complexes in Organic Transformations

Hydrazone-based metal complexes have demonstrated catalytic activity in a variety of organic transformations. mdpi.comjocpr.comresearchgate.net The catalytic potential of these complexes stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.

Given the structural similarities to other catalytically active hydrazone complexes, metal complexes of this compound derivatives could potentially be explored as catalysts in reactions such as:

Oxidation reactions: For example, the oxidation of alcohols or anilines. mdpi.com

Reduction reactions: Such as the reduction of nitroarenes.

C-C coupling reactions: For instance, Suzuki or Heck reactions.

The presence of the electron-withdrawing fluorine atoms in the ligand backbone could modulate the redox potential of the metal center, potentially leading to enhanced catalytic activity or selectivity compared to non-fluorinated analogues. The systematic variation of the metal ion (e.g., Cu, Ni, Co, Zn) and the substituents on the Schiff base ligand would allow for the fine-tuning of the catalytic properties of the complexes. mdpi.com

Applications in Advanced Materials Science and Chemical Sensing

Integration into Conjugated Polymer Systems for Organic Electronics

In the field of organic electronics, the development of low-bandgap semiconducting polymers is crucial for enhancing the performance of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of electron-deficient (acceptor) units into a polymer backbone, alternating with electron-rich (donor) units, is a primary strategy for tuning the material's electronic properties.

The benzothiazole (B30560) core, particularly when substituted with electron-withdrawing fluorine atoms, is anticipated to function as a potent electron-acceptor unit. The high electronegativity of fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzothiazole system. When copolymerized with a suitable electron-donating monomer, this strong acceptor characteristic facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT is the basis for the low-bandgap nature of such donor-acceptor polymers, allowing for broader absorption of the solar spectrum, which is highly desirable for OPV applications.

Table 1: Expected Electronic Properties of Polymers Incorporating Fluorinated Benzothiazole Units

| Property | Influence of 5,7-Difluoro-benzothiazole Unit | Rationale |

| HOMO Energy Level | Lowered | Inductive effect of two fluorine atoms. |

| LUMO Energy Level | Lowered | Strong electron-withdrawing nature of the core. |

| Bandgap | Reduced | Intramolecular charge transfer between donor and acceptor units. |

| Electron Affinity | Increased | Enhanced electron-accepting capability. |

The design of thin films for optoelectronic devices involves careful consideration of the polymer's solubility, processability, and solid-state morphology. The introduction of flexible alkyl side chains onto the polymer backbone is a common strategy to ensure good solubility in organic solvents, enabling the formation of uniform thin films via solution-based techniques like spin-coating.

The spectroscopic characterization of these thin films is essential to evaluate their potential for device applications.

UV-Vis-NIR Spectroscopy: This technique is used to determine the absorption profile of the polymer film and to calculate its optical bandgap. For donor-acceptor polymers based on fluorinated benzothiazoles, one would expect to see a broad absorption spectrum with a distinct low-energy band corresponding to the intramolecular charge transfer transition.

Cyclic Voltammetry (CV): CV measurements are employed to determine the HOMO and LUMO energy levels of the polymer. These values are crucial for assessing the alignment of energy levels with other materials in a device, such as the acceptor material in an OPV or the electrodes in an OFET. The strong electron-withdrawing nature of the 5,7-difluorobenzothiazole unit would be expected to result in deep HOMO and LUMO levels.

Photoluminescence (PL) Spectroscopy: PL studies provide insights into the emissive properties of the material and can indicate the efficiency of charge separation. In efficient photovoltaic polymers, the fluorescence is often quenched in the solid state due to the dissociation of excitons into free charge carriers.

The morphology of the thin film, often studied by Atomic Force Microscopy (AFM), plays a critical role in device performance by influencing charge mobility. A well-ordered, nanoscale phase-separated morphology is often desired for efficient charge transport and collection in bulk heterojunction solar cells.

Chemo- and Fluorosensors for Specific Analyte Detection

The hydrazone moiety (formed from the hydrazine (B178648) group) linked to a fluorophore like benzothiazole is a well-established platform for the development of chemosensors. These sensors can detect specific ions or small molecules through changes in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).

The design of a selective chemosensor based on 5,7-Difluoro-2-benzothiazolehydrazine would involve the hydrazone nitrogen atoms and potentially the thiazole (B1198619) nitrogen acting as a binding site for the target analyte. Key design principles include:

Receptor Site: The hydrazine group can be condensed with an aldehyde or ketone to form a hydrazone, creating a specific binding pocket for the analyte. The size, shape, and electronic nature of this pocket determine the selectivity of the sensor.